molecular formula C17H21O3P B14311590 Dibenzyl propan-2-yl phosphite CAS No. 109654-16-2

Dibenzyl propan-2-yl phosphite

Cat. No.: B14311590
CAS No.: 109654-16-2
M. Wt: 304.32 g/mol
InChI Key: UZAMTBXJVCXWDW-UHFFFAOYSA-N
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Description

Dibenzyl propan-2-yl phosphite is an organophosphorus compound with the molecular formula C14H15O3P It is a phosphite ester, characterized by the presence of a phosphorus atom bonded to three oxygen atoms, two of which are connected to benzyl groups and one to a propan-2-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions

Dibenzyl propan-2-yl phosphite can be synthesized through the esterification of phosphorous acid with benzyl alcohol and propan-2-ol. The reaction typically involves the use of a dehydrating agent such as thionyl chloride or phosphorus trichloride to facilitate the formation of the ester bond. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure efficient mixing and reaction of the starting materials. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product. The final product is typically purified through distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions

Dibenzyl propan-2-yl phosphite undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form dibenzyl phosphonate.

    Hydrolysis: In the presence of water, this compound can hydrolyze to form phosphonic acid and benzyl alcohol.

    Substitution: The benzyl groups can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and molecular oxygen.

    Hydrolysis: Acidic or basic conditions can facilitate the hydrolysis reaction.

    Substitution: Nucleophiles such as alkyl halides or aryl halides can be used in substitution reactions.

Major Products Formed

    Oxidation: Dibenzyl phosphonate.

    Hydrolysis: Phosphonic acid and benzyl alcohol.

    Substitution: Various substituted phosphites depending on the nucleophile used.

Scientific Research Applications

Dibenzyl propan-2-yl phosphite has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of phosphonate esters and phosphoramidates.

    Biology: The compound is used in the synthesis of biologically active molecules, including enzyme inhibitors and probes for studying enzyme activity.

    Industry: this compound is used in the production of flame retardants, plasticizers, and stabilizers for polymers.

Mechanism of Action

The mechanism of action of dibenzyl propan-2-yl phosphite involves its ability to act as a phosphorylating agent. The compound can transfer its phosphoryl group to nucleophiles such as alcohols, amines, and thiols, forming phosphonate esters, phosphoramidates, and phosphorothioates, respectively. This reactivity is facilitated by the presence of the electron-withdrawing benzyl groups, which stabilize the transition state during the reaction.

Comparison with Similar Compounds

Similar Compounds

    Dibenzyl phosphite: Similar in structure but lacks the propan-2-yl group.

    Tribenzyl phosphite: Contains three benzyl groups instead of two.

    Dibenzyl phosphonate: The oxidized form of dibenzyl propan-2-yl phosphite.

Uniqueness

This compound is unique due to the presence of both benzyl and propan-2-yl groups, which confer distinct reactivity and properties

Properties

109654-16-2

Molecular Formula

C17H21O3P

Molecular Weight

304.32 g/mol

IUPAC Name

dibenzyl propan-2-yl phosphite

InChI

InChI=1S/C17H21O3P/c1-15(2)20-21(18-13-16-9-5-3-6-10-16)19-14-17-11-7-4-8-12-17/h3-12,15H,13-14H2,1-2H3

InChI Key

UZAMTBXJVCXWDW-UHFFFAOYSA-N

Canonical SMILES

CC(C)OP(OCC1=CC=CC=C1)OCC2=CC=CC=C2

Origin of Product

United States

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